Vactosertib Hydrochloride

TGF-βRI/ALK5 Inhibition Kinase Assay Potency

Vactosertib HCl (EW-7197) is not interchangeable with other ALK5 inhibitors. It delivers 137‑fold selectivity over p38α (vs. 4‑fold for Galunisertib), an IC50 of 13 nM, and a clean kinome profile. Phase I osteosarcoma data show a 36.4% ORR. This validated chemical probe is ideal for benchmarking novel ALK5 inhibitors, TGF‑β pathway dissection, and immuno‑oncology combination studies. Insist on high‑purity (≥99%) material to ensure reproducible kinase selectivity panels, cellular reporter assays, and in‑vivo metastasis/fibrosis models.

Molecular Formula C22H19ClFN7
Molecular Weight 435.9 g/mol
Cat. No. B607394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVactosertib Hydrochloride
SynonymsEW-7197 Hydrochloride;  EW7197 Hydrochloride;  EW 7197 Hydrochloride;  EW7197 HCl;  EW 7197 HCl;  EW-7197 HCl
Molecular FormulaC22H19ClFN7
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl
InChIInChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H
InChIKeyUDRJLVATGDHMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vactosertib Hydrochloride: ALK5 Inhibitor Potency and Kinase Selectivity Guide


Vactosertib Hydrochloride (EW-7197; TEW-7197) is an orally bioavailable, ATP-competitive small molecule that potently inhibits the transforming growth factor-β type I receptor kinase (TGF-βRI/ALK5) and the closely related activin receptor-like kinase 4 (ALK4) [1]. It is a triazolopyridine derivative [2] that functions by blocking TGF-β/Smad signaling, which is a central driver of tumor progression, immune suppression, and fibrosis [1]. The compound is currently in Phase I/II clinical trials for multiple oncology indications, including osteosarcoma and multiple myeloma [3].

Why Vactosertib Hydrochloride Cannot Be Substituted: Selectivity and Safety Considerations


The substitution of Vactosertib Hydrochloride with another ALK5 inhibitor is not scientifically justified due to significant inter-compound differences in kinase selectivity, cellular potency, and clinical safety profiles. While many compounds target the TGF-βRI ATP-binding pocket, their off-target activities against other kinases like p38α MAPK vary by orders of magnitude, directly impacting therapeutic index and toxicity [1]. For instance, Vactosertib's high selectivity index for ALK5 over p38α (137-fold) contrasts sharply with that of Galunisertib (4-fold) [2]. Furthermore, clinical experience reveals divergent safety concerns, with some inhibitors showing cardiovascular toxicities in animals that have impacted clinical development [3]. These quantifiable differences in molecular pharmacology and clinical outcomes preclude simple interchangeability and necessitate a compound-specific procurement strategy.

Quantitative Differentiation Evidence for Vactosertib Hydrochloride vs. Comparators


Vactosertib vs. Galunisertib: Superior ALK5 Potency in a Direct Kinase Assay

Vactosertib exhibits superior potency against ALK5 compared to the clinically advanced comparator Galunisertib (LY2157299) in a head-to-head radiometric kinase assay [1].

TGF-βRI/ALK5 Inhibition Kinase Assay Potency

Vactosertib vs. Galunisertib: Markedly Superior Kinase Selectivity Index (ALK5 vs. p38α)

Vactosertib demonstrates a dramatically higher selectivity index for its primary target ALK5 over the off-target p38α MAPK compared to Galunisertib, as measured in the same assay system [1].

Kinase Selectivity p38α MAPK Off-Target Activity

Vactosertib vs. Galunisertib: Increased Potency in a Cellular TGF-β Pathway Reporter Assay

The superior biochemical potency of Vactosertib translates to enhanced functional activity in a cellular context, where it inhibits TGF-β-induced transcriptional activity more potently than Galunisertib [1].

Cellular Potency TGF-β Signaling Reporter Assay

Vactosertib vs. Galunisertib: Superior Kinome-Wide Selectivity Profile

Profiling against a broad panel of 320 protein kinases confirms Vactosertib's high selectivity for ALK4/ALK5, in contrast to the broader kinome interaction profile of many other ALK5 inhibitors [1].

Kinome Selectivity Polypharmacology Safety Profile

Vactosertib Clinical Efficacy: Objective Response Rate of 36.4% in Heavily Pretreated Osteosarcoma

Vactosertib demonstrates compelling single-agent clinical activity in a heavily pretreated, refractory osteosarcoma population, achieving an objective response rate not typically seen with this class of agents [1].

Clinical Efficacy Osteosarcoma Objective Response Rate

Vactosertib Safety: Manageable Toxicity Profile and Low Cardiac Signal in Clinical Trials

Clinical trial data for Vactosertib, both as a monotherapy and in combination, consistently report a manageable safety profile. Common adverse events are mild to moderate, with a notable absence of the cardiovascular toxicities that have been a concern for other TGF-βRI inhibitors in preclinical and clinical development [1][2][3].

Clinical Safety Toxicity Cardiotoxicity

Priority Research and Industrial Applications for Vactosertib Hydrochloride Based on Verified Differentiation


Preclinical Development of Next-Generation TGF-β Pathway Inhibitors

Given its superior potency (IC50=13 nM), high selectivity index (137-fold over p38α), and clean kinome profile [1], Vactosertib Hydrochloride is an ideal tool compound for benchmarking novel ALK5 inhibitors. Its well-defined pharmacology allows for accurate interpretation of in vitro and in vivo studies aimed at discovering compounds with improved therapeutic windows. Procurement of high-purity Vactosertib is essential for establishing reliable baseline data in kinase selectivity panels and cellular pathway reporter assays.

Investigational New Drug (IND)-Enabling Studies for Osteosarcoma and Other Sarcomas

The compelling clinical activity observed in a Phase 1 study of heavily pretreated osteosarcoma patients (ORR 36.4%) [2] validates Vactosertib as a high-priority clinical candidate for this rare and difficult-to-treat cancer. Research organizations and biotech companies focused on sarcoma can accelerate their programs by sourcing GMP-grade Vactosertib Hydrochloride for use in investigator-initiated trials or as a backbone for novel combination therapies targeting the TGF-β-driven tumor microenvironment.

Combination Immunotherapy Regimens for Solid Tumors and Multiple Myeloma

Preclinical and clinical evidence demonstrates that Vactosertib can synergize with other immunomodulatory agents (e.g., pomalidomide, imatinib, and anti-PD-L1) by overcoming TGF-β-mediated immune suppression [3][4]. Its favorable and manageable safety profile [2] makes it an attractive partner for combination studies. Procurement of Vactosertib is strategically valuable for academic centers and pharmaceutical companies aiming to evaluate novel immuno-oncology combinations where TGF-β blockade is a rational mechanistic complement.

Advanced In Vivo Fibrosis and Metastasis Models

Vactosertib has demonstrated robust anti-metastatic and anti-fibrotic effects in multiple preclinical models, including suppression of breast-to-lung metastasis and reduction of radiotherapy-induced fibrosis [5]. Its oral bioavailability (51% in rats) [6] facilitates convenient dosing in long-term in vivo studies. For researchers investigating the role of TGF-β signaling in tissue remodeling, metastasis, or fibrotic diseases, Vactosertib Hydrochloride represents a validated and potent chemical probe for proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vactosertib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.